![molecular formula C29H37N3O4 B565334 tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate CAS No. 1044764-11-5](/img/structure/B565334.png)
tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate
Overview
Description
The compound “tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a piperazine ring, an indole ring, and a benzyl group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring provides a basic nitrogen atom, the indole ring contributes aromaticity and a second basic nitrogen atom, and the Boc group can affect the overall polarity and solubility of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The piperazine and indole nitrogens could potentially act as nucleophiles in reactions . The Boc group could be removed under acidic conditions to reveal a free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the Boc group could increase its overall molecular weight and potentially affect its solubility .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Structure : This compound has been synthesized and its crystal and molecular structure reported. It crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Characterization and X-ray Diffraction Studies : Another study focused on the synthesis, characterization, and crystal structure analysis of a similar tert-butyl piperazine-1-carboxylate compound, revealing its monoclinic crystalline form and intermolecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Synthesis of Related Compounds : Related piperazine-1-carboxylate compounds have been synthesized, showcasing their potential as intermediates in the synthesis of biologically active compounds (Ya-hu, 2010).
Biological and Chemical Properties
Biological Evaluation : Studies have examined the in vitro antibacterial and anthelmintic activities of similar compounds, indicating potential for moderate biological activity (Sanjeevarayappa et al., 2015).
Pharmacological Core Structure : A study on a sterically congested piperazine derivative highlights its novel chemistry and potential as a pharmacologically useful core (Gumireddy et al., 2021).
Chemical Reactivity and Stability Analysis : Research includes analysis of molecular electrostatic potential and frontier molecular orbitals, shedding light on the stability and molecular conformations of these compounds (Yang et al., 2021).
Anticancer Potential : Certain derivatives have been explored for their potential in anticancer applications, emphasizing the versatility of this chemical structure in medicinal chemistry (Nowak et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHGLJSXFHTCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652986 | |
Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate | |
CAS RN |
1044764-11-5 | |
Record name | tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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